molecular formula C19H23ClN4O6 B1436445 N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride CAS No. 2245697-86-1

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

Cat. No. B1436445
M. Wt: 438.9 g/mol
InChI Key: UZDTXDUTMCCMDO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Anticonvulsant Potential

A significant application of compounds similar to N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is in the field of anticonvulsant therapy. Several studies have synthesized and tested derivatives of this compound for their effectiveness in controlling seizures. For instance, 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives have been evaluated for their anticonvulsant activity in mice, showing protection against maximal electroshock seizure tests, indicating their potential to inhibit seizure spread (Nikalje, Khan, & Ghodke, 2011). Another study reported the synthesis of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives, which were also found potent in maximal electroshock seizure models (Ghodke et al., 2017).

Anti-Inflammatory Properties

These compounds have also been explored for their anti-inflammatory properties. A series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives showed promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial Activity

The synthesis of related compounds and their evaluation as antimicrobial agents is another area of research. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some showing promising results (Debnath & Ganguly, 2015).

Anxiolytic Effect

A computer prediction followed by experimental confirmation revealed that simple amides of 2-oxyindolin-3-glyoxylic acid derivatives, which are structurally similar, have potential anxiolytic effects. This was demonstrated in experiments using rats, where these compounds significantly affected behavior in a manner consistent with anxiolytic activity (Lutsenko, Bobyrev, & Devyatkina, 2013).

Safety And Hazards

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Future Directions

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Please note that these analyses would typically require specialized knowledge and equipment, and may not be possible for all compounds. If you have a specific compound in mind, I would recommend consulting the relevant scientific literature or a specialist in the field.


properties

IUPAC Name

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6.ClH/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDTXDUTMCCMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 4
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 5
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride
Reactant of Route 6
N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

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